molecular formula C18H25Cl2NO B2591734 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride CAS No. 1049784-24-8

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride

Cat. No.: B2591734
CAS No.: 1049784-24-8
M. Wt: 342.3
InChI Key: JPFNYDKPSMXWRO-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula C10H16, described as the fusion of three cyclohexane rings . It’s the most stable isomer of C10H16 and the simplest diamondoid . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Molecular Structure Analysis

The molecular structure of adamantane derivatives can be quite complex. For example, the molecular formula of 2-[(Adamantan-1-ylmethyl)amino]ethanol is C13H23NO .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It has a density of 1.07 g/cm3 at 25 °C . The boiling point is such that it sublimes . It is poorly soluble in water but soluble in hydrocarbons .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including 4-chlorophenol, are evaluated for their environmental impact, particularly on aquatic ecosystems. These compounds generally exert moderate toxic effects on mammalian and aquatic life. The persistence of chlorophenols in the environment can vary, with some having low persistence due to biodegradation by adapted microflora, but this can increase under certain conditions. These insights suggest potential research applications in environmental monitoring and the development of bioremediation strategies (Krijgsheld & Gen, 1986).

Antimicrobial Applications

Research on chlorophenols has also indicated their antimicrobial potential. This aligns with the broader investigation into compounds with chlorophenol components for their use in antimicrobial treatments, possibly guiding research into new antimicrobial agents or preservatives in various industries, including pharmaceuticals and food safety (Raafat & Sahl, 2009).

Toxicity and Safety

The toxicity and safety profile of chlorophenols are crucial areas of study, informing regulatory guidelines and safe handling practices in industrial and consumer applications. Research into the toxic effects of chlorophenols and associated mechanisms, particularly in aquatic organisms, provides critical insights into environmental health and safety considerations (Ge et al., 2017).

Degradation and Treatment Technologies

Studies on the degradation of chlorophenols by zero-valent iron and bimetals highlight the ongoing development of treatment technologies to mitigate environmental contamination. Such research is essential for advancing water treatment methods and pollution control strategies (Gunawardana et al., 2011).

Safety and Hazards

The safety and hazards of adamantane derivatives can vary. For example, methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds was launched by the discovery of adamantane in petroleum in 1933 . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds suggest promising future directions .

Properties

IUPAC Name

2-[(1-adamantylmethylamino)methyl]-4-chlorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO.ClH/c19-16-1-2-17(21)15(6-16)10-20-11-18-7-12-3-13(8-18)5-14(4-12)9-18;/h1-2,6,12-14,20-21H,3-5,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNYDKPSMXWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCC4=C(C=CC(=C4)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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